Boc-D-Lys(Fmoc)-OH
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-6-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N2O6/c1-26(2,3)34-25(32)28-22(23(29)30)14-8-9-15-27-24(31)33-16-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,21-22H,8-9,14-16H2,1-3H3,(H,27,31)(H,28,32)(H,29,30)/t22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYEVQYFWINBXJU-JOCHJYFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50554381 | |
| Record name | N~2~-(tert-Butoxycarbonyl)-N~6~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50554381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115186-31-7 | |
| Record name | N~2~-(tert-Butoxycarbonyl)-N~6~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50554381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies Utilizing Boc D Lys Fmoc Oh
Solid-Phase Peptide Synthesis (SPPS) Applications
Boc-D-Lys(Fmoc)-OH finds application in SPPS, particularly within methodologies that benefit from its specific protecting group configuration or when D-amino acids are integral to the peptide's design.
While the more common building block for Fmoc-based SPPS is Fmoc-Lys(Boc)-OH, this compound can be employed in specific scenarios or in hybrid strategies. Its primary role is to introduce a D-lysine residue with a protected epsilon-amino group, which can be selectively deprotected later. This derivative is particularly useful for preparing protected peptide fragments that are subsequently used in fragment coupling reactions peptide.com. The incorporation of D-amino acids, in general, is a well-established strategy to enhance peptide stability and bioavailability, making peptides more resistant to enzymatic degradation and potentially improving their pharmacokinetic profiles lifetein.comexplorationpub.comfrontiersin.org.
The efficiency of coupling this compound into a growing peptide chain is influenced by standard peptide coupling reagents and conditions. Common coupling agents such as HATU, HBTU, or DIC/HOBt, in conjunction with solvents like DMF or NMP, are typically employed benchchem.compeptide.comlsu.edu. For enhanced reactivity and reduced reaction times, particularly in lysine-rich sequences, microwave-assisted SPPS has shown promise chempep.com. However, the steric bulk of the Boc group on the alpha-amino position can sometimes lead to steric hindrance during coupling, especially when multiple lysine (B10760008) residues are present in close proximity within the sequence chempep.comchempep.com. Careful optimization of coupling reagent equivalents, reaction times, and temperature can mitigate these challenges.
The inclusion of D-amino acids, such as the D-lysine provided by this compound, offers significant advantages for peptide therapeutics and research. Peptides containing D-amino acids exhibit increased resistance to proteolytic enzymes, which are typically designed to cleave L-amino acid peptide bonds. This enhanced stability translates to a longer half-life in biological systems lifetein.comexplorationpub.comfrontiersin.orgresearchgate.netnih.gov. Furthermore, the altered stereochemistry can influence peptide conformation, potentially increasing structural rigidity. This rigidity can protect the peptide from enzymatic attack and may also improve its binding affinity to target molecules lifetein.com. Consequently, D-amino acid incorporation often leads to improved bioavailability, making peptides more effective in vivo lifetein.comexplorationpub.com. This compound serves as a direct means to leverage these benefits by facilitating the precise insertion of D-lysine into peptide sequences.
Orthogonal Protecting Group Strategies Employing Boc and Fmoc Moieties
The defining characteristic of this compound is the presence of two distinct protecting groups on its amino functionalities, enabling orthogonal deprotection strategies.
This compound features an Nα-Boc group and an Nε-Fmoc group, offering orthogonal protection. The Nα-Boc group is labile under acidic conditions, typically removed using trifluoroacetic acid (TFA) or similar acidic reagents peptide.compeptide.comamericanpeptidesociety.org. This deprotection step is standard in Boc-based SPPS to expose the alpha-amino group for the coupling of the next amino acid. In contrast, the Nε-Fmoc group on the lysine side chain is base-labile and can be selectively removed using reagents such as piperidine (B6355638) or morpholine, without affecting the Boc group or the peptide backbone under standard Fmoc SPPS conditions peptide.compeptide.comsemanticscholar.org. This differential lability allows for the selective manipulation of either the alpha-amino or the epsilon-amino group at different stages of synthesis.
Table 1: Orthogonal Deprotection Conditions for Boc and Fmoc Groups
| Protecting Group | Deprotection Reagent(s) | Deprotection Conditions | Lability |
| Boc (Nα) | Trifluoroacetic acid (TFA) | Acidic (e.g., 50-95% TFA) | Acid-labile |
| Fmoc (Nε) | Piperidine / Morpholine | Basic (e.g., 20% piperidine in DMF) | Base-labile |
The orthogonal nature of the Boc and Fmoc groups on this compound facilitates differential manipulation of the amino groups. In a typical Boc-based SPPS strategy, the Nα-Boc group is removed by acid treatment, exposing the alpha-amino group for the subsequent coupling of the next amino acid in the sequence peptide.compeptide.comamericanpeptidesociety.orgpeptide.com. Crucially, the Nε-Fmoc group on the lysine side chain remains intact during this acidic deprotection.
Subsequently, the Nε-Fmoc group can be selectively removed using basic conditions (e.g., piperidine) while the Nα-terminus is protected or the peptide is otherwise stable. This selective deprotection of the epsilon-amino group is invaluable for introducing specific modifications to the lysine side chain. Such modifications can include the attachment of labels (e.g., fluorescent dyes, biotin), conjugation to other molecules, or the creation of branched peptide structures peptide.compeptide.com. This capability is essential for synthesizing peptides with complex architectures, such as multivalent ligands or peptides designed for targeted drug delivery systems.
Table 2: Comparison of this compound and Fmoc-Lys(Boc)-OH in SPPS
| Feature | This compound | Fmoc-Lys(Boc)-OH |
| Nα Protection | Boc (Acid-labile) | Fmoc (Base-labile) |
| Nε Protection | Fmoc (Base-labile) | Boc (Acid-labile) |
| Primary SPPS Strategy | Boc-based SPPS; Fragment coupling | Fmoc-based SPPS |
| Nα Deprotection | Acid (e.g., TFA) | Base (e.g., Piperidine) |
| Nε Deprotection | Base (e.g., Piperidine) | Acid (e.g., TFA) |
| Side Chain Modification | Nε-Fmoc removal allows modification while Nα-Boc is present or removed. | Nε-Boc removal allows modification while Nα-Fmoc is present or removed. |
| D-Amino Acid Benefit | Facilitates incorporation of D-lysine for enhanced stability/bioavailability. | Facilitates incorporation of L-lysine (or D-lysine if available as Fmoc-D-Lys(Boc)-OH). |
Analytical and Characterization Research Methodologies for Boc D Lys Fmoc Oh and Its Derivatives
Chromatographic Techniques for Purity and Isomeric Assessment
Chromatography plays a pivotal role in assessing the purity of Boc-D-Lys(Fmoc)-OH and distinguishing it from potential impurities or stereoisomers.
High-Performance Liquid Chromatography (HPLC) for Purity Evaluation
High-Performance Liquid Chromatography (HPLC) is a standard method for determining the chemical purity of this compound. Reversed-phase HPLC (RP-HPLC) is commonly utilized, often employing C18 or C8 columns. Mobile phases typically consist of mixtures of water and organic solvents like acetonitrile (B52724) or methanol, often with acidic modifiers such as trifluoroacetic acid (TFA) or formic acid (FA) to improve peak shape and resolution. Detection is usually performed using UV absorbance, with wavelengths around 214 nm or 220 nm being common due to the presence of the Fmoc group and peptide bonds rsc.orgoup.commerck-lifescience.com.tw.
HPLC methods are designed to separate this compound from synthesis-related impurities, such as unreacted starting materials, side-reaction products, or degradation products. For example, impurities like β-alanyl impurities or dipeptides can be monitored merck-lifescience.com.tw. A purity of ≥99.0% by HPLC is a common specification for high-quality this compound used in peptide synthesis sigmaaldrich.comomizzur.com.
Table 1: Typical HPLC Conditions for Purity Analysis
| Parameter | Typical Value/Condition | Notes |
| Column | C18 or C8 reversed-phase column | e.g., Agilent Zorbax 300SB-C18, Phenomenex Luna C18 |
| Mobile Phase A | Water with acidic modifier (e.g., 0.1% TFA or FA) | Acidic modifiers improve peak shape and resolution. |
| Mobile Phase B | Acetonitrile or Methanol | Organic modifier to elute the compound. |
| Gradient/Isocratic | Isocratic or gradient elution | Isocratic elution is often used for routine purity checks, while gradients can resolve a wider range of impurities. |
| Flow Rate | 0.5 - 1.0 mL/min | Standard flow rates for analytical HPLC. |
| Detection Wavelength | 214 nm or 220 nm | Wavelengths where the Fmoc group exhibits strong UV absorbance. |
| Column Temperature | Ambient or 25-40 °C | Consistent temperature is crucial for reproducible retention times. |
| Injection Volume | 5-20 µL | Depends on sample concentration and detector sensitivity. |
| Purity Specification | ≥ 99.0% | Common requirement for high-grade material. |
Chiral HPLC for Enantiomeric Purity Determination of D-Isomers
Ensuring the correct stereochemistry, specifically the "D" configuration for this compound, is critical. Chiral HPLC is the gold standard for determining enantiomeric purity. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak IA, IC, Lux Cellulose series), are highly effective for separating enantiomers of Fmoc-protected amino acids, including lysine (B10760008) derivatives phenomenex.comresearchgate.netnih.govsigmaaldrich.comresearchgate.netwindows.netwindows.net.
These CSPs utilize various interaction mechanisms, including hydrogen bonding, π-π interactions, and dipole-dipole interactions, to differentiate between enantiomers. Mobile phases often comprise mixtures of hexane (B92381) or heptane (B126788) with alcohols (like ethanol (B145695) or isopropanol) or acetonitrile, frequently with acidic additives like TFA phenomenex.comwindows.netwindows.net. For this compound, chiral HPLC methods can achieve baseline resolution between the D- and L-enantiomers, allowing for the precise quantification of enantiomeric excess (ee), with typical specifications exceeding 99.5% or 99.8% merck-lifescience.com.twomizzur.com. For instance, using a Lux Cellulose-3 column with an acetonitrile/0.1% TFA mobile phase, Fmoc-Lys(Boc)-OH has shown good resolution (Rs = 3.59) between its enantiomers windows.net.
Computational and Theoretical Investigations of Boc D Lys Fmoc Oh
Quantum Chemical Calculations for Molecular Geometry and Electronic Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the fundamental molecular and electronic properties of molecules like Boc-D-Lys(Fmoc)-OH. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and predict a stable three-dimensional arrangement of the atoms.
Detailed research findings from DFT studies on amino acids with polar uncharged side chains help in understanding their chemical reactivity through the calculation of various molecular descriptors. For this compound, such calculations would typically be performed using a functional like B3LYP with a basis set such as 6-31G(d,p) to achieve a balance between accuracy and computational cost mdpi.com. The primary outputs of these calculations are the optimized molecular geometry, detailing bond lengths, bond angles, and dihedral angles, and a host of electronic properties.
| Property | Representative Value | Description |
| Dipole Moment | 3.5 D | Indicates the overall polarity of the molecule. |
| Polarizability | 45 ų | Describes the deformability of the electron cloud in an electric field. |
| Molecular Volume | 450 ų | The volume occupied by the molecule. |
| Molecular Surface Area | 600 Ų | The total surface area of the molecule. |
Note: The values in this table are representative for a molecule of similar size and complexity and are not specific to this compound.
Molecular Docking Studies for Predicting Binding Affinities with Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. This method is instrumental in drug discovery and in understanding the interactions between peptides and their biological targets. For peptides synthesized using this compound, molecular docking can predict how the resulting modified lysine (B10760008) residue will interact within a protein's binding site.
The process involves generating a multitude of possible conformations of the ligand (the peptide containing the modified lysine) within the active site of the receptor. Each of these poses is then scored based on a scoring function that estimates the binding affinity, typically expressed as a binding energy in kcal/mol. A more negative score generally indicates a more favorable binding interaction. While specific molecular docking studies on peptides derived directly from this compound are not prevalent in the literature, the methodology is widely applied to understand peptide-protein interactions nih.gov.
The binding affinity is influenced by various types of interactions, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. The presence of the bulky Boc and Fmoc protecting groups, or their remnants after synthesis and deprotection, can significantly influence the binding mode and affinity. For instance, the aromatic fluorenyl group could participate in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in a protein's binding pocket nih.gov.
A hypothetical summary of a molecular docking study is presented in the table below, illustrating the types of interactions and their contributions to the binding energy for a peptide containing a modified lysine residue.
| Interaction Type | Interacting Residues | Estimated Contribution to Binding Energy (kcal/mol) |
| Hydrogen Bond | Lys(side chain)-Asp(receptor) | -2.5 |
| Hydrophobic | Lys(alkyl chain)-Leu(receptor) | -1.8 |
| π-π Stacking | Fmoc remnant-Phe(receptor) | -2.0 |
| Electrostatic | Lys(NH3+)-Glu(receptor) | -3.0 |
| Total Binding Energy | -9.3 |
Note: This table represents a hypothetical scenario to illustrate the output of a molecular docking study.
Molecular Dynamics Simulations for Conformational and Interaction Analysis
Molecular dynamics (MD) simulations provide a dynamic view of molecules, tracking the movements of atoms and their interactions over time. For a flexible molecule like this compound, or peptides derived from it, MD simulations are invaluable for exploring its conformational landscape and understanding how it interacts with its environment, such as a solvent or a lipid membrane nih.gov.
An MD simulation begins with an initial set of coordinates for all atoms, often obtained from quantum chemical calculations or experimental data. The forces on each atom are then calculated using a force field, which is a set of empirical energy functions. Newton's equations of motion are then solved iteratively to predict the trajectory of each atom over a defined period, typically nanoseconds to microseconds.
These simulations can reveal the preferred conformations of the protected lysine side chain, the flexibility of the Boc and Fmoc groups, and the nature of their interactions with surrounding molecules. For example, MD simulations of lysine-terminated polypeptides have been used to investigate their orientation and motion within a lipid bilayer, highlighting how interactions at the bilayer surface can constrain the molecule's reorientation nih.gov. The simulations showed that while the helix tilt of the polypeptide varied substantially, the orientation about the helix axis tended toward a preferred state, influenced by the interactions of the lysine side chains with the lipid headgroups nih.gov.
Analysis of MD simulation trajectories can provide quantitative data on various structural and dynamic properties, as exemplified in the following table.
| Parameter | Description |
| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure, indicating conformational stability. |
| Root Mean Square Fluctuation (RMSF) | Indicates the fluctuation of individual residues or atoms around their average position, highlighting flexible regions of the molecule. |
| Radius of Gyration (Rg) | A measure of the compactness of the molecule's structure over time. |
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the molecule and its environment or within the molecule itself. |
Frontier Molecular Orbital Analysis in Electronic Structure Research
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and spatial distribution of these orbitals are critical in determining the outcome of a chemical reaction.
The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability; a large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates higher reactivity.
For this compound, FMO analysis can predict the most reactive sites for both nucleophilic and electrophilic attack. The analysis of the atomic orbital contributions to the HOMO and LUMO can pinpoint which atoms are most involved in these frontier orbitals. For instance, in amino acids, the HOMO is often localized on the lone pairs of heteroatoms like oxygen and nitrogen, while the LUMO may be centered on carbonyl carbons researchgate.net. The presence of the electron-withdrawing Fmoc group and the electron-donating Boc group will modulate the energy levels and distribution of the HOMO and LUMO of the lysine derivative.
While specific FMO data for this compound is not available, the following table provides representative values for the types of information that can be obtained from such an analysis.
| Orbital | Energy (eV) | Primary Atomic Contributions |
| HOMO | -6.2 | N (α-amino), O (carboxyl) |
| LUMO | -0.5 | C (carboxyl), C (Fmoc carbonyl) |
| HOMO-LUMO Gap | 5.7 eV |
Note: The values in this table are representative and intended to illustrate the output of a Frontier Molecular Orbital analysis.
Challenges and Future Directions in Research Utilizing Boc D Lys Fmoc Oh
Addressing Synthetic Challenges and Mitigating Side Reactions During Peptide Elongation
The process of peptide elongation using Fmoc chemistry is generally robust, but the incorporation of Boc-D-Lys(Fmoc)-OH can present specific challenges. A primary concern is the potential for side reactions that can compromise the purity and yield of the final peptide.
One significant side reaction in Fmoc-based SPPS is aspartimide formation , particularly when an aspartic acid residue is present in the peptide sequence. This reaction is catalyzed by the basic conditions used for Fmoc deprotection and can lead to a mixture of unwanted peptide isomers. While not directly caused by this compound, its presence in a sequence containing aspartic acid necessitates careful optimization of deprotection conditions to minimize this side reaction. Strategies to mitigate aspartimide formation include the use of less basic deprotection reagents, such as dipropylamine (DPA) instead of piperidine (B6355638), which has been shown to reduce the incidence of this side reaction.
Another common challenge is diketopiperazine formation , which can occur at the dipeptide stage and lead to premature cleavage of the peptide from the resin. This is particularly prevalent with certain amino acid sequences and can be influenced by the choice of resin and coupling reagents.
Aggregation of the growing peptide chain on the solid support can also pose a significant challenge, leading to incomplete coupling and deprotection steps. The inclusion of D-amino acids like D-lysine can sometimes influence the secondary structure of the peptide, potentially impacting its tendency to aggregate. Strategies to overcome aggregation include the use of specialized resins, chaotropic salts, or microwave-assisted synthesis to disrupt intermolecular hydrogen bonding.
Furthermore, the bulky nature of the Boc and Fmoc protecting groups on this compound can cause steric hindrance during coupling reactions, potentially leading to incomplete acylation. This is particularly relevant when coupling to sterically hindered amino acids or when synthesizing peptides with a high density of bulky residues. The use of more potent activating agents or extended coupling times may be necessary to ensure complete reaction.
| Challenge | Description | Mitigation Strategies |
| Aspartimide Formation | Base-catalyzed side reaction involving aspartic acid residues, leading to isomeric impurities. | Use of milder deprotection bases (e.g., DPA), optimization of deprotection time and temperature. |
| Diketopiperazine Formation | Intramolecular cyclization at the dipeptide stage, causing premature chain termination. | Use of sterically hindered resins (e.g., 2-chlorotrityl chloride resin), incorporation of dipeptide building blocks. |
| Peptide Aggregation | Interchain hydrogen bonding leading to incomplete reactions. | Microwave-assisted synthesis, use of aggregation-disrupting additives (e.g., chaotropic salts), specialized resins. |
| Steric Hindrance | Bulky protecting groups impeding coupling efficiency. | Use of potent activating agents (e.g., HATU, HCTU), extended coupling times, microwave assistance. |
Advancements in High-Throughput Synthesis and Screening Methodologies
The demand for novel peptide-based therapeutics has driven the development of high-throughput synthesis and screening platforms. This compound plays a role in these technologies by enabling the creation of diverse peptide libraries with enhanced stability.
One-Bead-One-Compound (OBOC) libraries are a powerful tool for the discovery of novel peptide ligands. In this approach, a large library of peptides is synthesized on individual resin beads, with each bead displaying a unique peptide sequence. The library can then be screened against a biological target of interest, and hit beads can be isolated for sequence determination. The incorporation of D-lysine using this compound can increase the diversity and therapeutic potential of these libraries by introducing non-natural configurations that can lead to improved binding affinity and resistance to proteolysis.
The screening of peptide libraries containing D-amino acids, however, can be more complex than for all-L-peptide libraries. Computational methods, such as in silico screening of virtual D-peptide libraries, are being developed to streamline the identification of promising candidates before undertaking costly and time-consuming experimental synthesis and screening.
| Methodology | Application with this compound | Advantages |
| Automated Microwave Peptide Synthesis | Efficient incorporation of D-lysine into peptide chains. | Reduced reaction times, improved yields, synthesis of complex peptides. evitachem.com |
| One-Bead-One-Compound (OBOC) Libraries | Generation of diverse peptide libraries with enhanced stability. | Discovery of novel ligands with improved therapeutic properties. |
| In Silico Screening | Virtual screening of D-peptide libraries to predict binding affinity. | Cost-effective and time-efficient identification of potential lead compounds. |
Emerging Applications in Material Science and Advanced Bioconjugate Chemistry
The unique properties of the lysine (B10760008) side chain, combined with the versatility of orthogonal protection strategies, make this compound a valuable tool in the development of novel biomaterials and advanced bioconjugates.
In material science , peptides are being explored for their ability to self-assemble into well-defined nanostructures, such as hydrogels, nanotubes, and nanofibers. The incorporation of D-amino acids can influence the chirality and packing of these self-assembling peptides, leading to materials with unique properties. The lysine side chain can be further functionalized after deprotection to introduce specific functionalities, such as recognition motifs or cross-linking agents.
In the field of advanced bioconjugate chemistry , the ε-amino group of lysine is a common site for the attachment of other molecules, such as fluorescent dyes, imaging agents, or therapeutic payloads. The use of this compound allows for the site-specific modification of a peptide at the D-lysine residue. The orthogonal nature of the Boc and Fmoc protecting groups enables the selective deprotection of the lysine side chain while the peptide remains attached to the solid support, allowing for on-resin conjugation.
Furthermore, this compound is utilized in the synthesis of branched peptides , where the lysine side chain serves as an anchor point for the synthesis of a second peptide chain. This approach can be used to create multivalent ligands with enhanced binding avidity or to develop peptide-based vaccines that present multiple epitopes to the immune system.
| Application Area | Role of this compound | Research Focus |
| Material Science | Incorporation into self-assembling peptides to control nanostructure and functionality. | Development of novel hydrogels, nanofibers, and other biomaterials with tailored properties. |
| Advanced Bioconjugation | Site-specific attachment of functional molecules to the D-lysine side chain. | Creation of targeted drug delivery systems, advanced imaging probes, and diagnostic tools. evitachem.com |
| Branched Peptides | Serves as a branching point for the synthesis of multivalent peptide constructs. | Development of high-avidity ligands, multi-epitope vaccines, and complex peptide architectures. evitachem.com |
Q & A
Q. What is the role of Boc and Fmoc protecting groups in Boc-D-Lys(Fmoc)-OH during peptide synthesis?
Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) are orthogonal protecting groups used to selectively shield the α- and ε-amino groups of lysine during solid-phase peptide synthesis (SPPS). The Boc group is acid-labile and typically retained until final cleavage, while the Fmoc group is base-labile and removed stepwise with piperidine during chain elongation. This dual protection prevents unwanted side reactions, enabling precise incorporation of D-lysine into peptide sequences .
Q. What solvents and conditions are recommended for dissolving this compound in SPPS?
this compound is soluble in polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM). For coupling, dissolve the compound in DMF (0.1–0.3 M) and activate with coupling reagents like HATU or DIC in the presence of a base (e.g., DIEA). Ensure minimal exposure to moisture to prevent premature deprotection .
Q. How should this compound be stored to maintain stability?
Store the compound as a lyophilized powder at –20°C in a desiccator to prevent hydrolysis. For long-term storage (>1 year), keep at –80°C. Avoid repeated freeze-thaw cycles, and equilibrate to room temperature before use to minimize condensation .
Q. What analytical methods are used to assess the purity of this compound?
High-performance liquid chromatography (HPLC) with UV detection at 220 nm is standard for purity assessment (>99% recommended). Mass spectrometry (MS) confirms molecular weight (C₂₆H₃₂N₂O₆; MW 468.54). For enantiomeric purity (>99.8%), chiral HPLC or capillary electrophoresis is employed .
Q. How should researchers safely handle and dispose of this compound?
Wear nitrile gloves, safety goggles, and a lab coat. Use fume hoods to avoid inhalation. Dispose of waste via chemical incineration in a facility equipped with afterburners and scrubbers. Do not release into waterways due to potential ecological toxicity .
Advanced Research Questions
Q. How can racemization be minimized when incorporating this compound into peptide sequences?
Racemization risk increases with prolonged coupling times or high temperatures. Use low-temperature (0–4°C) coupling conditions, optimize activation reagents (e.g., Oxyma Pure with DIC), and monitor by chiral HPLC. The D-configuration of lysine inherently reduces racemization compared to L-forms but requires rigorous stereochemical validation .
Q. What challenges arise when synthesizing peptides containing this compound and multiple orthogonal protecting groups?
Competing deprotection reactions (e.g., acid-sensitive Boc vs. base-sensitive Fmoc) require sequential deprotection strategies. For example, use TFA for Boc removal after Fmoc deprotection with piperidine. Side-chain interactions (e.g., ε-amine reactivity) may necessitate temporary protecting groups like ivDde, which is selectively cleaved with hydrazine .
Q. How do Fmoc removal conditions impact synthesis efficiency when using this compound?
Standard Fmoc cleavage with 20% piperidine in DMF (2 × 5 min) may incompletely deprotect sterically hindered residues. For problematic sequences, extend treatment time (10–15 min) or use alternative bases like DBU (2% in DMF). Monitor by HPLC-MS to quantify residual Fmoc and adjust protocols iteratively .
Q. Can this compound be functionalized via click chemistry for post-synthetic modifications?
While this compound lacks intrinsic click-ready groups (e.g., azides/alkynes), its ε-amine can be modified post-deprotection. For example, after Boc removal, introduce pentynoyl or azide moieties via NHS-ester coupling. This enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation .
Q. What strategies optimize the incorporation of this compound into hydrophobic peptide segments?
Hydrophobic peptides may exhibit poor solubility, leading to incomplete coupling. Pre-activate the amino acid in DCM/DMF mixtures (1:1) to enhance solubility. Alternatively, use microwave-assisted SPPS (30–50°C) to improve coupling efficiency. Confirm incorporation via Kaiser test or LC-MS .
Methodological Best Practices
- Coupling Validation : Perform Kaiser tests after each coupling step to detect unreacted amines.
- Racemization Monitoring : Use Marfey’s reagent to derivatize hydrolyzed peptides and assess enantiopurity via HPLC .
- Scale-Up Considerations : For large-scale synthesis (>1 kg), optimize solvent recycling and coupling reagent stoichiometry to reduce costs .
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
